rac-tert-butyl (3aR,5R,7aS)-5-hydroxy-octahydro-1H-isoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl (3aR,5R,7aS)-5-hydroxy-octahydro-1H-isoindole-2-carboxylate is an organic compound known for its unique structure, which includes a tertiary butyl group and a hydroxy group attached to an octahydro isoindole backbone. This configuration makes it interesting for various chemical reactions and applications in scientific research, particularly in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3aR,5R,7aS)-5-hydroxy-octahydro-1H-isoindole-2-carboxylate often involves the reduction of suitable precursors followed by functional group transformations. A common synthetic route includes:
Starting with tert-butyl 2-nitrobenzoate.
Reducing the nitro group to an amine using catalytic hydrogenation or other reducing agents such as lithium aluminum hydride.
Cyclizing the resulting amine to form the isoindole structure, typically using acidic or basic conditions.
Introducing the hydroxyl group via hydroboration-oxidation or another suitable method.
Resolving the racemic mixture, if necessary, to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production might scale up the aforementioned synthetic route using large reactors and optimized reaction conditions to enhance yield and purity. This could involve continuous flow reactions and advanced purification techniques like chromatography and crystallization to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (3aR,5R,7aS)-5-hydroxy-octahydro-1H-isoindole-2-carboxylate can undergo various reactions such as:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group, if present, can be reduced back to the hydroxy group using hydride reagents.
Substitution: Functional groups can be substituted, particularly at positions adjacent to the nitrogen atom, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products depend on the specific reactions, such as:
Oxidation Products: Tertiary butyl (3aR,5R,7aS)-5-oxo-octahydro-1H-isoindole-2-carboxylate.
Reduction Products: Similar to the starting material if the hydroxy group is regenerated.
Substitution Products: Various derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
rac-tert-butyl (3aR,5R,7aS)-5-hydroxy-octahydro-1H-isoindole-2-carboxylate has found applications in several fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and as a probe in biochemical assays.
Medicine: Explored as a lead compound in drug discovery programs, particularly targeting neurological pathways.
Industry: Utilized in the synthesis of polymers and materials with specific properties due to its unique structural features.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its unique structure allows it to fit into binding sites and modulate biological activities. The pathways involved often include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing signal transduction processes.
Comparison with Similar Compounds
Compared to similar compounds like tert-butyl (3aS,5S,7aR)-5-hydroxy-octahydro-1H-isoindole-2-carboxylate or tert-butyl 5-hydroxy-1H-isoindole-2-carboxylate, rac-tert-butyl (3aR,5R,7aS)-5-hydroxy-octahydro-1H-isoindole-2-carboxylate stands out due to its stereochemistry and the presence of both hydroxy and tertiary butyl groups, which confer distinct reactivity and binding properties. Similar compounds might lack one of these features or have different stereochemistry, resulting in altered chemical and biological behaviors.
Hope this satisfies your curiosity! Anything else on your mind?
Properties
CAS No. |
2199389-26-7 |
---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.